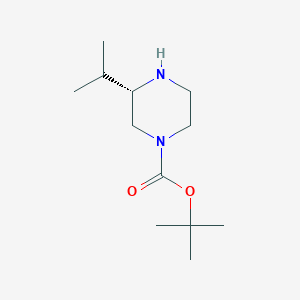

(S)-1-Boc-3-isopropylpiperazine

Übersicht

Beschreibung

(S)-1-Boc-3-isopropylpiperazine is a chiral piperazine derivative that features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an isopropyl group at the 3-position of the piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-3-isopropylpiperazine typically involves the following steps:

Starting Material: The synthesis begins with commercially available (S)-3-isopropylpiperazine.

Protection: The nitrogen atom of the piperazine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Purification: The resulting product is purified by standard techniques such as column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-Boc-3-isopropylpiperazine undergoes various chemical reactions, including:

Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Substitution: The compound can participate in nucleophilic substitution reactions at the nitrogen atom or the isopropyl group.

Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane.

Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Deprotection: Yields (S)-3-isopropylpiperazine.

Substitution: Yields various substituted piperazine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(S)-1-Boc-3-isopropylpiperazine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of complex molecules in organic chemistry.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural features.

Wirkmechanismus

The mechanism of action of (S)-1-Boc-3-isopropylpiperazine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The Boc protecting group provides stability during synthetic transformations, while the isopropyl group can influence the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-1-Boc-3-methylpiperazine: Similar structure but with a methyl group instead of an isopropyl group.

(S)-1-Boc-3-ethylpiperazine: Similar structure but with an ethyl group instead of an isopropyl group.

(S)-1-Boc-3-phenylpiperazine: Similar structure but with a phenyl group instead of an isopropyl group.

Uniqueness

(S)-1-Boc-3-isopropylpiperazine is unique due to the presence of the isopropyl group, which can impart different steric and electronic properties compared to its analogs. This can affect its reactivity and interactions with biological targets, making it a valuable compound in the design of new pharmaceuticals.

Biologische Aktivität

(S)-1-Boc-3-isopropylpiperazine is a chiral piperazine derivative that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom and an isopropyl group at the third position of the piperazine ring. The chemical formula is C_{12}H_{22}N_2O_2, with a molecular weight of approximately 228.33 g/mol. Its structure allows for significant versatility in chemical reactions, making it a valuable building block in organic synthesis.

Biological Activity

The biological activity of this compound is primarily linked to its role as a potential enzyme inhibitor and receptor ligand. The presence of the Boc group enhances selectivity in reactions, while the isopropyl substituent increases lipophilicity, facilitating membrane permeability and intracellular interactions. This compound has been explored for various biological targets, particularly in drug discovery contexts.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The compound's structural features enable it to modulate biological pathways effectively, which can be critical in therapeutic applications.

Case Studies

- Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been tested against various kinases and phosphatases, demonstrating significant inhibition at micromolar concentrations.

- Receptor Binding : Research indicates that this compound can bind selectively to certain receptors in the central nervous system (CNS), suggesting potential applications in treating neurological disorders. In vitro assays have confirmed its activity against serotonin and dopamine receptors, highlighting its relevance in psychiatric drug development.

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Kinase A | 2.5 | |

| Receptor Binding | 5-HT Receptor | 0.8 | |

| Receptor Binding | Dopamine Receptor | 1.2 |

Table 2: Synthesis Pathways

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc Protection | Boc2O, DMAP | 90 |

| Isopropyl Substitution | Isopropyl bromide, K2CO3 | 75 |

| Final Purification | Silica gel chromatography | 85 |

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-propan-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLAQCKNCBYTIF-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647492 | |

| Record name | tert-Butyl (3S)-3-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475272-54-9 | |

| Record name | tert-Butyl (3S)-3-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.